3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
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Description
3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, also known as PTUPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This pyrazinone derivative is a promising candidate for the development of novel drugs due to its unique structure and pharmacological properties.
Scientific Research Applications
Antioxidant Activity Analysis
Research on antioxidants is significant due to their potential to counteract oxidative stress, which is implicated in various diseases and aging processes. Techniques for determining antioxidant activity, such as the Oxygen Radical Absorbance Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) assays, are critical in evaluating the efficacy of compounds, including potentially 3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, if studied for such properties (Munteanu & Apetrei, 2021).
Chemical Recycling of Polymers
The compound's potential utility in the chemical recycling of polymers such as poly(ethylene terephthalate) (PET) could be inferred, as research in this area focuses on depolymerization and monomer recovery processes. Techniques and catalysts used for these purposes are critical in enhancing sustainability and environmental conservation efforts (Karayannidis & Achilias, 2007).
Pyrazine Derivatives in Drug Discovery
Pyrazine derivatives, sharing a part of the core structure with the compound , have been extensively investigated for their pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. The diverse pharmacological effects of these derivatives highlight the potential research applications of structurally related compounds in drug discovery and development (Ferreira & Kaiser, 2012).
properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-3-7-16(8-4-14)18(23)13-25-19-20(24)22(12-11-21-19)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIZQFJURVIFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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